molecular formula C9H17ClN2O2 B1439922 (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride CAS No. 1236254-89-9

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride

Cat. No.: B1439922
CAS No.: 1236254-89-9
M. Wt: 220.69 g/mol
InChI Key: RFZCXKLPUWQOLN-UHFFFAOYSA-N
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Description

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride: is a chemical compound belonging to the class of pyrrolidinones, which are five-membered heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route is the reaction of 3-hydroxy-1-pyrrolidinyl with 2-pyrrolidinyl-methanone in the presence of a suitable catalyst and under specific temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve reducing agents like lithium aluminum hydride.

  • Substitution reactions could employ various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride: has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other chemical compounds.

  • Biology: The compound may be used in biological studies to understand its interactions with biological molecules.

  • Industry: The compound can be used in various industrial processes, including the production of pharmaceuticals and other chemicals.

Mechanism of Action

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride: can be compared with other similar compounds such as 1-[(3-Hydroxy-3-pyrrolidinyl)methyl]-2-pyrrolidinone hydrochloride and 3-(1-methyl-2-pyrrolidinyl)-pyridine . While these compounds share structural similarities, This compound

Comparison with Similar Compounds

  • 1-[(3-Hydroxy-3-pyrrolidinyl)methyl]-2-pyrrolidinone hydrochloride

  • 3-(1-methyl-2-pyrrolidinyl)-pyridine

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-7-3-5-11(6-7)9(13)8-2-1-4-10-8;/h7-8,10,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZCXKLPUWQOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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